molecular formula C8H11ClFNO B1418703 4-Ethoxy-2-fluoroaniline hydrochloride CAS No. 380430-46-6

4-Ethoxy-2-fluoroaniline hydrochloride

Cat. No.: B1418703
CAS No.: 380430-46-6
M. Wt: 191.63 g/mol
InChI Key: DJLOCUSOGLHJOC-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoroaniline hydrochloride is an organic compound with the molecular formula C8H11ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethoxy and fluoro groups. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2-fluoroaniline hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 4-ethoxy-2-fluoroaniline with hydrochloric acid. The reaction is typically carried out in a solvent such as dichloromethane, and triethylamine is used as a base to neutralize the reaction mixture .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Ethoxy-2-fluoroaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The ethoxy and fluoro groups on the benzene ring play a crucial role in determining the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-3-fluoroaniline hydrochloride
  • 2-Ethoxy-4-fluoroaniline hydrochloride
  • 4-Ethoxy-2-chloroaniline hydrochloride

Uniqueness

4-Ethoxy-2-fluoroaniline hydrochloride is unique due to the specific positioning of the ethoxy and fluoro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-ethoxy-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-2-11-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLOCUSOGLHJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661201
Record name 4-Ethoxy-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-46-6
Record name 4-Ethoxy-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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